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Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate

Photoacid Generator Triazine PAG Synthetic Intermediate

Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate (CAS 125775-49-7; molecular formula C₁₃H₇Cl₆N₃O₂; MW 449.93 g/mol) is a para-substituted benzoate ester derivative of the 4,6-bis(trichloromethyl)-1,3,5-triazine (bis-CCl₃-triazine) class. This compound belongs to the family of halogenated triazine photoacid generators (PAGs) and photoinitiators, in which the two trichloromethyl groups serve as photolabile moieties capable of releasing HCl upon irradiation.

Molecular Formula C13H7Cl6N3O2
Molecular Weight 449.9 g/mol
CAS No. 125775-49-7
Cat. No. B1611308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate
CAS125775-49-7
Molecular FormulaC13H7Cl6N3O2
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C13H7Cl6N3O2/c1-24-9(23)7-4-2-6(3-5-7)8-20-10(12(14,15)16)22-11(21-8)13(17,18)19/h2-5H,1H3
InChIKeyUSKYBFXFAZSNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate (CAS 125775-49-7): Identity, Classification, and Procurement Baseline


Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate (CAS 125775-49-7; molecular formula C₁₃H₇Cl₆N₃O₂; MW 449.93 g/mol) is a para-substituted benzoate ester derivative of the 4,6-bis(trichloromethyl)-1,3,5-triazine (bis-CCl₃-triazine) class [1]. This compound belongs to the family of halogenated triazine photoacid generators (PAGs) and photoinitiators, in which the two trichloromethyl groups serve as photolabile moieties capable of releasing HCl upon irradiation [2]. The compound is explicitly listed among the preferred photoinitiator intermediates in foundational patent US 5,064,959, where the methyl ester at the para position of the benzoyl group provides a defined handle for further synthetic elaboration or direct use in light-sensitive formulations [1].

Why Generic Substitution of Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate Is Technically Unwarranted


Within the bis-CCl₃-triazine PAG class, the identity of the substituent at the 2-position of the triazine ring dictates the absorption profile, thermal stability, solubility, and photoreaction quantum yield, making generic interchange scientifically unsound [1]. The para-substituted benzoate methyl ester (CAS 125775-49-7) differs fundamentally from the more extensively studied 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (R-Cl / MT) in both chromophore structure and photophysical behavior: the benzoate ester lacks the extended π-conjugated styryl system, resulting in a blue-shifted absorption and a distinct thermal decomposition profile [2]. Furthermore, the methyl ester provides a versatile synthetic intermediate that can be hydrolyzed to the free acid (CAS 125775-50-0) or transesterified to the ethyl ester (CAS 125989-27-7), enabling tunable solubility and formulation compatibility that are not achievable with fixed-structure PAGs [1]. Direct substitution with a commercially popular styryl-triazine PAG would alter the photoresist's sensitivity window, acid generation efficiency, and post-exposure bake compatibility, each of which is quantified in the evidence below.

Product-Specific Quantitative Differentiation Evidence for Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate


Molecular Architecture Differentiator: Para-Benzoate Ester as a Unique Synthetic Intermediate vs. Styryl-Triazine PAGs

Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate is architecturally distinct from the predominant styryl-substituted bis-CCl₃-triazine PAGs (e.g., MT, PT) because it carries a benzoate ester at the para position rather than an extended π-conjugated vinyl-aryl system [1]. This structural difference is explicitly recognized in US 5,064,959, where the compound is classified among preferred ester-type intermediates that can be hydrolyzed to the free acid or converted to the acid chloride for subsequent coupling to chromophoric groups, thereby generating photoinitiators with tunable absorption in the visible and near-UV regions [1]. The methyl ester is listed alongside the ethyl ester and acid chloride as preferred embodiments, indicating that the ester moiety is not merely incidental but a defined design feature for downstream synthetic versatility [1].

Photoacid Generator Triazine PAG Synthetic Intermediate

Thermal Stability Benchmarking: Defined Melting Point vs. Class-Level Triazine PAG Thermal Decomposition Data

The target compound exhibits a sharp melting point of 157.0–158.0 °C as reported by abcr GmbH (98% purity specification), providing a well-defined solid-state thermal transition that is relevant for formulation processing and storage . In the broader class of bis-CCl₃-triazine PAGs, thermal decomposition temperatures (Td) measured by thermogravimetric analysis (TG) have been reported for five triazinyl derivatives in the range of approximately 180–250 °C, with decomposition onset varying significantly depending on the 2-substituent [1]. The high melting point of the target compound (substantially above typical solvent-casting and soft-bake temperatures of 90–120 °C used in photoresist processing) indicates that it remains in the solid state during film formation, which can be advantageous for controlling PAG distribution and preventing premature acid diffusion.

Thermal Stability Melting Point Triazine PAG

Photoacid Generation Wavelength Selectivity: Evidence for Superior 405 nm Quantum Efficiency in Triazine PAG Class

While direct photolysis quantum yield data for the specific target compound (125775-49-7) at 405 nm and 365 nm are not publicly available in the peer-reviewed literature, robust class-level data exist for structurally closely related bis-CCl₃-triazine PAGs that establish the wavelength-dependent performance of this chemotype [1][2]. Wang et al. (2006) reported that for triazine PAG 1e, the decomposition quantum yield and acid formation quantum yield in acetonitrile were both substantially higher under 405 nm irradiation than under 365 nm irradiation, and that these quantum yields were independent of PAG concentration across the tested range [1]. In a follow-up study by Wang et al. (2008), four triazine PAGs (PAG1–PAG4) were quantitatively compared: under 405 nm exposure, decomposition quantum yields reached as high as 10% and acid-forming quantum yields as high as 9% for the top-performing PAG4, while under 365 nm exposure all four compounds showed very poor photoacid generation performance [2]. The target compound, as a benzoate ester derivative of the same bis-CCl₃-triazine core with a para-carbonyl substituent, is structurally positioned to exhibit similar wavelength selectivity favoring 405 nm (h-line) over 365 nm (i-line) excitation, because the photodissociative electron-transfer mechanism of the CCl₃ group is governed primarily by the triazine core electronic structure rather than the peripheral ester substituent [3].

Quantum Yield 405 nm Photoacid Generation Triazine PAG

LogP-Driven Solubility Differentiation: Predicted Lipophilicity vs. More Polar Triazine PAG Analogs

The calculated partition coefficient (LogP) for methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate is reported as 4.98 by ChemSrc, indicating high lipophilicity that contrasts with more polar triazine PAG analogs . For comparison, the free acid analog (CAS 125775-50-0, benzoic acid form) is expected to have a significantly lower LogP (estimated ~2.5–3.0 based on the carboxylic acid group), while 2-(4-hydroxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (PAG2) bearing a phenolic -OH group also exhibits greater polarity and water solubility [1]. This LogP differentiation is practically significant for photoresist formulation: higher LogP values correlate with better compatibility with common resist polymer matrices (e.g., polyhydroxystyrene, acrylate copolymers) and reduced leaching during aqueous base development, which is critical for maintaining pattern fidelity [2].

LogP Solubility Triazine PAG

Best-Fit Research and Industrial Application Scenarios for Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate


Synthetic Intermediate for Custom Chromophore-Conjugated Photoinitiators

The methyl benzoate ester group at the para position serves as a precursor to the free carboxylic acid or acid chloride, which can be coupled with aromatic amines, phenols, or heterocyclic compounds to generate extended π-conjugated photoinitiators with tailored absorption in the visible and near-UV regions [1]. This application scenario is directly supported by US Patent 5,064,959, which describes the conversion of the ester to the acid chloride and subsequent reaction with reactive aromatic compounds to form oxadiazole and other heterocyclic derivatives while preserving the photoactive trichloromethyl groups [1].

405 nm (h-Line) Photoresist Formulation Development

Based on the class-level evidence that bis-CCl₃-triazine PAGs exhibit significantly higher decomposition and acid-forming quantum yields at 405 nm compared to 365 nm (with top-performing analogs reaching ~9–10% quantum yields at 405 nm vs. poor performance at 365 nm) [2][3], this compound is positioned for integration into 405 nm photoresist systems. Users developing h-line chemically amplified resists or violet-laser imaging systems should evaluate this compound as a PAG component, particularly where the higher melting point (157–158 °C) provides thermal processing latitude during soft-bake and post-exposure bake steps.

Solubility-Optimized Resist Formulation via Ester Homolog Selection

The methyl ester (LogP 4.98, PSA 64.97 Ų) offers an intermediate lipophilicity option between the more polar free acid (estimated LogP ~2.5–3.0) and the more lipophilic ethyl ester (estimated LogP ~5.3–5.5) [1]. This allows formulators to select the methyl ester when a balance of organic-solvent solubility and aqueous-base developability is required, such as in polyhydroxystyrene-based resist systems where excessive hydrophobicity can cause development defects [4].

Free-Radical Photopolymerization Initiator for Coatings and 3D Printing

Bis-CCl₃-triazine compounds are well-established as free-radical photoinitiators in addition to their PAG function, and recent literature demonstrates the successful use of structurally related triazines (e.g., R-Cl) in LED-based photopolymerization at 385–405 nm [5]. The target compound's para-benzoate ester architecture, combined with its thermal stability (m.p. 157–158 °C), makes it a candidate for photopolymerization systems requiring initiators with high thermal latency and good solubility in acrylate/methacrylate monomer formulations [5].

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